2-Amino-4-hydroxybenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxybenzoic acid hydrochloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fourth position on the benzene ring, along with a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxybenzoic acid hydrochloride typically involves the nitration of a halobenzoic acid followed by reduction and hydrolysis. One common method includes:
Nitration: A p-halobenzoic acid is treated with nitric acid in an acidic medium to produce 3-nitro-4-halobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation or metal reduction.
Hydrolysis: The halogen is replaced with a hydroxyl group through hydrolysis, resulting in the formation of 2-Amino-4-hydroxybenzoic acid
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for higher yields and environmental considerations. For example, the use of catalysts and controlled reaction conditions can enhance the efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 2-amino-4-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor for advanced materials .
Wirkmechanismus
The mechanism of action of 2-Amino-4-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with the amino group at the third position.
4-Hydroxybenzoic acid: Lacks the amino group.
2-Amino-4-chlorobenzoic acid: Contains a chlorine atom instead of a hydroxyl group .
Uniqueness
2-Amino-4-hydroxybenzoic acid hydrochloride is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C7H8ClNO3 |
---|---|
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
2-amino-4-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI-Schlüssel |
BRNYLPBIOUKIJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.